Methyl 3-amino-2-bromo-4-nitrobenzoate
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Overview
Description
Methyl 3-amino-2-bromo-4-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-bromo-4-nitrobenzoate typically involves a multi-step process:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating methyl benzoate with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: this compound can be converted to Methyl 3-amino-2-bromo-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Products with oxidized amino groups.
Scientific Research Applications
Methyl 3-amino-2-bromo-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-bromo-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 4-bromobenzoate
Uniqueness
Methyl 3-amino-2-bromo-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H7BrN2O4 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 3-amino-2-bromo-4-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,10H2,1H3 |
InChI Key |
XDYIJPZKDUGXKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])N)Br |
Origin of Product |
United States |
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